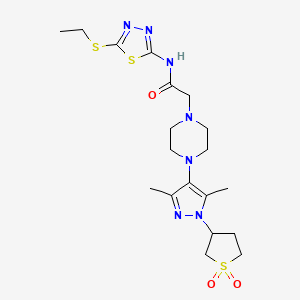

2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H29N7O3S3 and its molecular weight is 499.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a novel heterocyclic molecule that incorporates multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound features several key structural elements:

- Thiadiazole moiety : Known for various biological activities including anticancer and anti-inflammatory effects .

- Pyrazole ring : Recognized for its broad spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties .

- Piperazine group : Often enhances the pharmacological properties of compounds by improving solubility and bioavailability.

Anticancer Activity

Research has shown that thiadiazole derivatives exhibit significant anticancer activity. For instance, compounds containing the thiadiazole scaffold have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, derivatives were found to induce apoptosis in A431 cancer cells by modulating the expression of apoptosis-related proteins like Bax and Bcl-2 .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 9e | A431 | 0.06 | Induction of apoptosis via Bax/Bcl-2 modulation |

Antimicrobial Activity

The pyrazole component of the compound is associated with antimicrobial activity. Pyrazoles have been reported to exhibit antibacterial and antifungal properties . The presence of the ethylthio group in the thiadiazole may enhance this activity by improving interaction with microbial targets.

Anti-inflammatory Effects

Compounds with thiadiazole rings are also known for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Case Study 1: Cytotoxicity Assessment

In a recent study evaluating a series of thiadiazole derivatives, one compound demonstrated significant cytotoxicity against multiple cancer cell lines including HT-29 and PC3. The assessment utilized the MTT assay to determine cell viability post-treatment .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. These studies indicated strong interactions between the compound and key enzymes involved in cancer progression, supporting its potential as an anticancer agent .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in tumor growth and inflammation.

- Modulation of Gene Expression : It can alter the expression levels of genes associated with apoptosis and cell cycle regulation.

- Interaction with Receptors : The piperazine moiety may facilitate binding to various receptors, enhancing therapeutic efficacy.

Analyse Chemischer Reaktionen

Structural Analysis

The compound combines multiple pharmacophores:

-

3,5-dimethylpyrazole core (positions 3 and 5 are methyl-substituted).

-

1,1-dioxidotetrahydrothiophen-3-yl (a sulfone-substituted tetrahydrothiophene ring).

-

Piperazine linked via a methanone group.

-

1,3,4-thiadiazole with an ethylthio substituent at position 5.

-

Acetamide bond connecting piperazine and thiadiazole.

Molecular Properties

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₉N₇O₃S₃ | |

| Molecular Weight | 499.7 g/mol | |

| CAS Number | 1334373-38-4 |

2.1. Pyrazole Core Formation

The 3,5-dimethylpyrazole scaffold is synthesized via cyclization of hydrazones. A general method involves:

-

Condensation : Reaction of acetylacetone (2,4-pentanedione) with 4-substituted aniline derivatives in the presence of sodium nitrite and sodium acetate to form hydrazones .

-

Cyclization : Treatment with hydrazine hydrate in glacial acetic acid under reflux to yield the pyrazole ring .

Example Reaction :

3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione+Hydrazine hydrateGlacial acetic acid, reflux4-(4-substitutedphenyl)-3,5-dimethyl-1H-pyrazole

2.2. Thiophene Sulfone Substitution

The 1,1-dioxidotetrahydrothiophen-3-yl group is introduced via substitution at position 1 of the pyrazole. Likely steps:

-

Oxidation : If starting with a thioether group, oxidation to sulfone using reagents like hydrogen peroxide or m-CPBA.

-

Coupling : Nucleophilic substitution or electrophilic aromatic substitution to attach the thiophene sulfone moiety.

2.3. Piperazine Linkage

The pyrazole is connected to piperazine via a methanone bridge. This may involve:

-

Acetylation : Reaction of the pyrazole with acetyl chloride in pyridine to form an acetyl group .

-

Coupling : Amide bond formation between piperazine and the acetylated pyrazole using carbodiimides (e.g., EDC) or acid chlorides.

Example Reaction :

Pyrazole+Acetyl chloridePyridineAcetylated PyrazolePiperazine, EDCPiperazine-linked Pyrazole

2.4. Thiadiazole Amide Formation

The thiadiazole moiety is synthesized and coupled via an amide bond:

-

Thiadiazole Formation : Cyclization of thioamide precursors (e.g., ethylthio-substituted thioamides) under acidic conditions .

-

Amide Bond : Reaction of the thiadiazole amine with the piperazine-linked pyrazole using coupling agents (e.g., HATU, DMAP).

Example Reaction :

Piperazine-linked Pyrazole+Thiadiazole AmineEDC, DMAPFinal Compound

Eigenschaften

IUPAC Name |

2-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N7O3S3/c1-4-30-19-22-21-18(31-19)20-16(27)11-24-6-8-25(9-7-24)17-13(2)23-26(14(17)3)15-5-10-32(28,29)12-15/h15H,4-12H2,1-3H3,(H,20,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYLMNRMIDATJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=C(N(N=C3C)C4CCS(=O)(=O)C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N7O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.